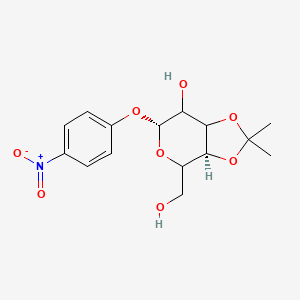
P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside: is a chemical compound widely used in biochemical research. It serves as a chromogenic substrate for the detection and quantification of glycosidase enzyme activity. The compound’s molecular formula is C15H19NO8, and it has a molecular weight of 341.31 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure selective protection and substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. These enzymes cleave the glycosidic bond, releasing p-nitrophenol, which can be detected spectrophotometrically .
Common Reagents and Conditions:
Hydrolysis: Glycosidases such as alpha-galactosidases, beta-glucosidases, and beta-galactosidases are commonly used to catalyze the hydrolysis of this compound.
Protection and Deprotection: Acid catalysts like hydrochloric acid or sulfuric acid are used for the protection and deprotection steps during synthesis.
Major Products: The major product formed from the hydrolysis of this compound is p-nitrophenol, which exhibits absorbance at a specific wavelength, allowing for quantitative analysis of enzyme activity .
Wissenschaftliche Forschungsanwendungen
P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside is extensively used in various fields of scientific research:
Wirkmechanismus
The mechanism of action of P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside involves the enzymatic hydrolysis of the glycosidic bond by glycosidases. This reaction results in the release of p-nitrophenol, which can be measured spectrophotometrically. The enzymatic activity can be quantified based on the absorbance of p-nitrophenol at a specific wavelength .
Vergleich Mit ähnlichen Verbindungen
P-Nitrophenyl alpha-D-galactopyranoside: This compound is similar in structure but lacks the isopropylidene protection groups.
P-Nitrophenyl beta-D-galactopyranoside: Another similar compound used for detecting beta-galactosidase activity.
Uniqueness: P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside is unique due to its isopropylidene protection groups, which provide stability and selectivity in enzymatic reactions. This makes it particularly useful in studying specific glycosidases and their inhibitors .
Eigenschaften
Molekularformel |
C15H19NO8 |
|---|---|
Molekulargewicht |
341.31 g/mol |
IUPAC-Name |
(3aS,6R)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C15H19NO8/c1-15(2)23-12-10(7-17)22-14(11(18)13(12)24-15)21-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10?,11?,12-,13?,14-/m0/s1 |
InChI-Schlüssel |
FMELJKWGVVVNFM-GPCCPQHFSA-N |
Isomerische SMILES |
CC1(O[C@H]2C(O[C@@H](C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C |
Kanonische SMILES |
CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



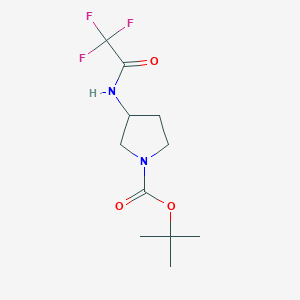

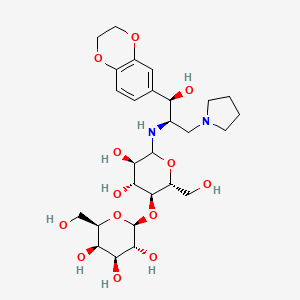
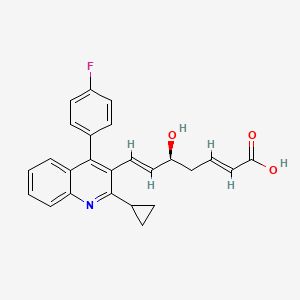
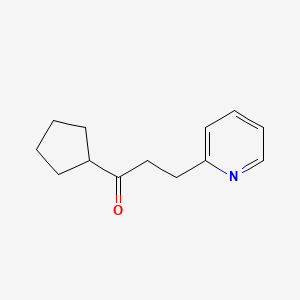
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)
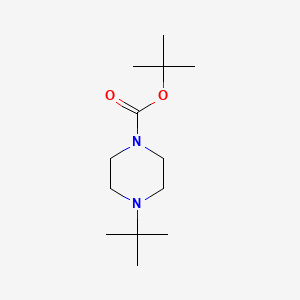
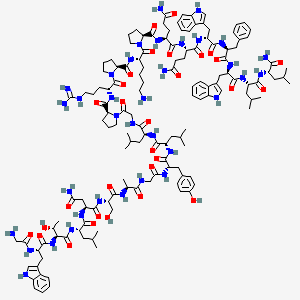
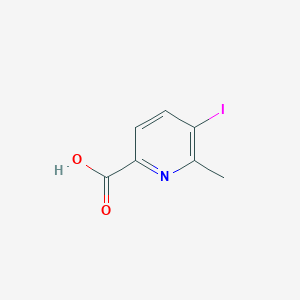

![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
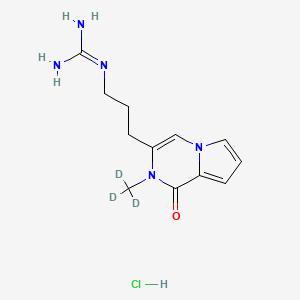
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)
